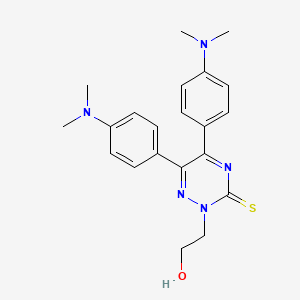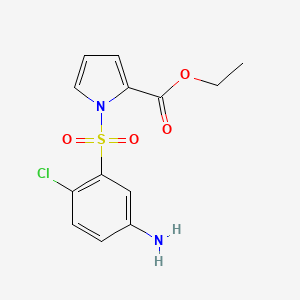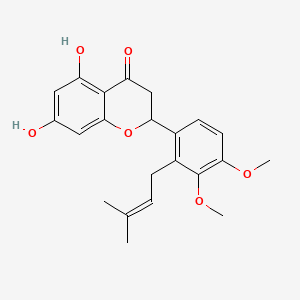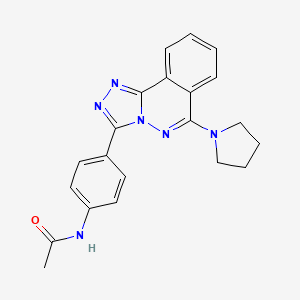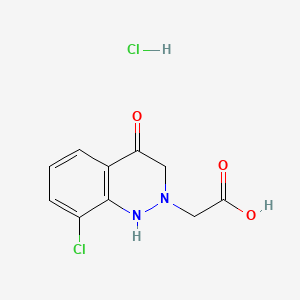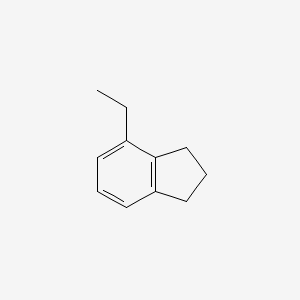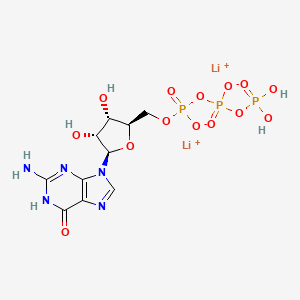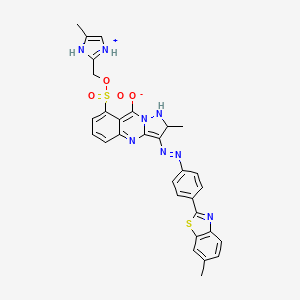
Carteolol hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carteolol hydrochloride, (S)- is a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma and hypertension. It is known for its ability to reduce intraocular pressure by decreasing the production of aqueous humor in the eye . This compound is also used to manage arrhythmia and angina .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carteolol hydrochloride involves several steps:
Preparation of 3-amino-2-cyclohexenone: This intermediate is synthesized through a series of reactions starting from cyclohexanone.
Preparation of tetrahydro-2,5(1H,6H)-quinolinedione: This compound is obtained by reacting 3-amino-2-cyclohexenone with appropriate reagents.
Preparation of 5-hydroxy-3,4-dihydro-2(1H)-quinolone: This step involves the hydroxylation of tetrahydro-2,5(1H,6H)-quinolinedione.
Preparation of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone: This intermediate is synthesized by reacting 5-hydroxy-3,4-dihydro-2(1H)-quinolone with epichlorohydrin.
Preparation of carteolol hydrochloride: The final step involves the reaction of 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone with tert-butylamine, followed by hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of carteolol hydrochloride typically follows the same synthetic route as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carteolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Carteolol hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolone derivatives, while reduction can yield various alcohols and amines .
Scientific Research Applications
Chemistry
In chemistry, carteolol hydrochloride is used as a reference standard in analytical methods to quantify beta-blockers in pharmaceutical formulations .
Biology
In biological research, carteolol hydrochloride is used to study the effects of beta-adrenergic antagonists on cellular processes and receptor interactions .
Medicine
Medically, carteolol hydrochloride is used to treat conditions such as glaucoma, hypertension, arrhythmia, and angina. It is particularly effective in reducing intraocular pressure in patients with glaucoma .
Industry
In the pharmaceutical industry, carteolol hydrochloride is used in the formulation of eye drops and oral medications for the treatment of various cardiovascular and ocular conditions .
Mechanism of Action
Carteolol hydrochloride exerts its effects by blocking beta1 and beta2 adrenergic receptors. This blockade reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. Additionally, it reduces heart rate and myocardial contractility, which helps in managing hypertension and arrhythmia .
Comparison with Similar Compounds
Similar Compounds
Timolol: Another non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension.
Betaxolol: A selective beta1-adrenergic antagonist used primarily for glaucoma.
Levobunolol: A non-selective beta-adrenergic antagonist used in the treatment of glaucoma.
Uniqueness
Carteolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property reduces the risk of bradycardia and other side effects commonly associated with beta-blockers .
Properties
CAS No. |
59567-88-3 |
|---|---|
Molecular Formula |
C16H25ClN2O3 |
Molecular Weight |
328.83 g/mol |
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 |
InChI Key |
FYBXRCFPOTXTJF-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


